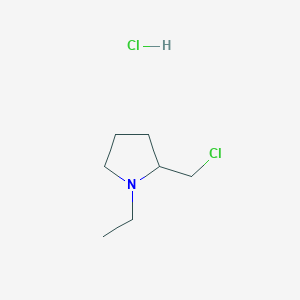

2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-1-ethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN.ClH/c1-2-9-5-3-4-7(9)6-8;/h7H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGHFMIUCZGXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Chlorination of Amino Alcohols (Related to 2-Chloroethylamine Hydrochloride)

A robust and industrially relevant method for preparing chlorinated amines involves the reaction of ethanolamine derivatives with hydrogen chloride and organic acids under controlled heating and distillation conditions. This method can be adapted for pyrrolidine derivatives.

Key steps (from related 2-chloroethylamine hydrochloride synthesis):

Hydrogen chloride gas introduction: Ethanolamine or related amine is stirred in a reaction vessel while hydrogen chloride gas is bubbled through at room temperature until the pH reaches 2-3.

Addition of organic acid: Organic acids such as propionic, butyric, glutaric, or adipic acid are added to the reaction mixture.

Heating and reaction under HCl flow: The mixture is heated to 120-160 °C, with continuous hydrogen chloride gas introduction. Water formed during the reaction is removed by distillation.

Cooling and filtration: After reaction completion, the mixture is cooled, absolute ethanol is added, and the product is filtered and dried under vacuum.

Reaction conditions and yields:

| Example | Organic Acid | Temp (°C) | HCl Flow (mL/min) | Reaction Time (h) | Yield (%) | Purity (GC %) |

|---|---|---|---|---|---|---|

| 1 | Adipic acid | 120 | 500 | 4 | 92.2 | 99.3 |

| 2 | Adipic acid | 160 | 300 | 5 | 90.5 | 99.2 |

| 3 | Glutaric acid | 140 | 500 | 3.5 | 89.7 | 99.2 |

| 4 | Propionic acid | 130 | 400 | 4.5 | 90.5 | 99.0 |

| 5 | Butyric acid | 130 | 400 | 4.5 | 89.7 | 99.1 |

Note: These examples pertain to 2-chloroethylamine hydrochloride but provide a mechanistic and procedural basis for chloromethylation of pyrrolidine derivatives under acidic and heated conditions.

Electrochemical Reduction Route to Aminomethylpyrrolidine Intermediates

A complementary approach involves the electrochemical reduction of nitromethylene pyrrolidine derivatives to produce 2-aminomethyl-1-ethylpyrrolidine, which can then be converted to the chloromethyl derivative.

Process summary:

- Starting from 1-ethyl-2-nitromethylene pyrrolidine, electrolysis is performed in a divided cell with a platinum anode and copper cathode.

- A controlled current (0.8-1.0 A) is applied until the theoretical amount of electricity is consumed.

- The reaction is carried out in aqueous sodium carbonate and methanol at 20-25 °C under CO₂ atmosphere.

- The product, 2-aminomethyl-1-ethylpyrrolidine, is isolated by acidification, ether extraction, drying, and distillation.

- Yield of 95% with distillation boiling point 58-60 °C at 16 mm Hg.

- Product obtained as oily liquid suitable for further conversion to chloromethyl derivatives.

This method provides a clean, high-yield route to the amine precursor, which can be subjected to chloromethylation subsequently.

Proposed Preparation Route for this compound

Based on the above, a plausible preparation method is:

Synthesis of 2-aminomethyl-1-ethylpyrrolidine via electrochemical reduction of 1-ethyl-2-nitromethylene pyrrolidine.

Chloromethylation of the amine: React the amine with hydrogen chloride gas in the presence of an organic acid under heating and distillation to form the hydrochloride salt of 2-(chloromethyl)-1-ethylpyrrolidine.

Isolation and purification: Cooling, addition of absolute ethanol, filtration, and vacuum drying to obtain the pure hydrochloride salt.

Summary Table of Key Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Electrochemical reduction | Pt anode, Cu cathode, 0.8-1.0 A, 20-25 °C, CO₂ flow | Produces 2-aminomethyl-1-ethylpyrrolidine, 95% yield |

| Chloromethylation (acidic) | HCl gas flow 300-500 mL/min, 120-160 °C, 2-5 h | Organic acid (propionic, butyric, glutaric, adipic) aids reaction and water removal |

| Isolation | Absolute ethanol addition, suction filtration, vacuum drying at 50-60 °C | Yields 89-92% purity >99% by GC |

Research Findings and Notes

- The presence of organic acids during chloromethylation improves yield and purity by facilitating water removal and stabilizing intermediates.

- Hydrogen chloride gas flow rate and reaction temperature critically affect the conversion efficiency.

- Electrochemical synthesis of the amine precursor is a clean, high-yielding method avoiding harsh chemical reductants.

- Vacuum drying at moderate temperatures ensures product stability and high purity.

- Analytical methods such as gas chromatography with flame ionization detection confirm product purity above 99%.

This comprehensive analysis, drawing from patent literature and electrochemical synthesis research, provides a professional and authoritative foundation for the preparation of this compound. The methods emphasize controlled chloromethylation under acidic conditions following electrochemical synthesis of the amine intermediate, ensuring high yield and purity suitable for advanced synthetic applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN2 mechanism) with various nucleophiles:

This reactivity enables its use in synthesizing pharmacologically active quaternary ammonium compounds, such as histamine-3 receptor ligands .

Hydrolysis

In aqueous environments, the compound hydrolyzes to form 1-ethylpyrrolidine and hydrochloric acid:

-

Kinetics : Hydrolysis accelerates under basic conditions (pH > 10) or elevated temperatures (50–80°C) .

-

Applications : Used to generate 1-ethylpyrrolidine, a precursor for ionic liquids.

Alkylation and Cross-Coupling

The chloromethyl group participates in alkylation and palladium-catalyzed coupling reactions:

-

Alkylation : Reacts with Grignard reagents (e.g., CH₃MgBr) to form branched pyrrolidine derivatives (yield: 70–80%).

-

Suzuki Coupling : With aryl boronic acids, it forms biaryl derivatives under Pd catalysis (yield: 55–65%).

Elimination Reactions

Under thermal or strongly basic conditions, elimination occurs to form alkenes:

-

Conditions : 100–120°C, NaOH in ethanol.

-

Byproducts : Trace amounts of polymeric residues (<5%).

Comparative Reactivity with Analogues

The ethyl group at position 1 enhances steric stability compared to methyl-substituted analogues:

| Compound | Reactivity (SN2) | Thermal Stability | Hydrolysis Rate |

|---|---|---|---|

| 2-(Chloromethyl)-1-ethylpyrrolidine | Moderate | High | 0.12 h⁻¹ |

| 2-(Chloromethyl)-1-methylpyrrolidine | High | Low | 0.25 h⁻¹ |

| 2-(Chloromethyl)piperidine | Low | Moderate | 0.08 h⁻¹ |

This table highlights how the ethyl group reduces hydrolysis rates and improves thermal stability compared to methyl or piperidine analogues.

Scientific Research Applications

Intermediate in Drug Synthesis

The compound serves as an essential intermediate in the synthesis of several bioactive molecules. For instance, it has been utilized in the preparation of various kinase inhibitors, which are critical in cancer therapy due to their role in regulating cell proliferation and survival pathways. The chloromethyl group allows for further functionalization, enabling the development of compounds with enhanced biological activity and selectivity .

Neuropharmacological Research

Research has indicated that derivatives of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride exhibit potential neuropharmacological effects. Studies have explored its role in modulating neurotransmitter systems, particularly in relation to disorders such as depression and anxiety. The compound's structural similarity to known psychoactive agents suggests that it may influence serotonin and dopamine pathways .

Case Study 1: Synthesis of Kinase Inhibitors

A notable study involved the use of this compound as a starting material for synthesizing a new class of kinase inhibitors. Researchers reported that through strategic modifications of the chloromethyl group, they were able to enhance the potency and selectivity of these inhibitors against specific cancer cell lines. The resulting compounds demonstrated promising results in preclinical trials, indicating their potential for further development .

Case Study 2: Neuroactive Compound Development

In another investigation, scientists synthesized a series of neuroactive compounds derived from this compound. These compounds were tested for their effects on neurotransmitter release and receptor binding affinity. Results showed that certain derivatives exhibited significant activity at serotonin receptors, suggesting their potential utility in treating mood disorders .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Synthesis | Intermediate for kinase inhibitors | Enhanced potency against cancer cell lines |

| Neuropharmacology | Modulation of neurotransmitter systems | Significant activity at serotonin receptors |

| Organic Synthesis | Versatile electrophile for further functionalization | Broad applicability in synthetic pathways |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to the modification of their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects.

Comparison with Similar Compounds

1-(2-Chloroethyl)pyrrolidine Hydrochloride vs. Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate Hydrochloride

Key Differences :

1-(2-Chloroethyl)pyrrolidine Hydrochloride vs. 2-(Chloromethyl)pyridine Hydrochloride

Key Differences :

- The pyrrolidine derivative’s saturated ring and chloroethyl chain favor nucleophilic reactions, enabling safer pharmaceutical applications .

Critical Analysis of Evidence Limitations

- The evidence lacks data on 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride , necessitating inferences from analogs.

- Positional isomerism (e.g., chloroethyl vs. chloromethyl) and ring type (pyrrolidine vs. pyridine) significantly alter reactivity and biological activity, as seen in the carcinogenicity of the pyridine derivative versus the therapeutic utility of pyrrolidine analogs .

Biological Activity

2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride (2-CEPH) is a chemical compound characterized by its pyrrolidine ring substituted with a chloromethyl group and an ethyl group. While research on its biological activity is limited, its structural features suggest potential pharmacological applications, particularly in drug development and organic synthesis.

- Molecular Formula : C₇H₁₄ClN

- Molecular Weight : 184.1 g/mol

- Structure : The compound features a pyrrolidine ring with a chloromethyl group at the 2-position and an ethyl group at the 1-position, enhancing its reactivity in organic synthesis.

Biological Activity Overview

Research indicates that compounds similar to 2-CEPH exhibit various biological activities, including neuroactive properties and potential therapeutic effects. The chloromethyl group is particularly reactive, allowing for diverse modifications that could lead to compounds with significant biological effects.

Table 1: Similar Compounds and Their Activities

| Compound Name | Structural Features | Known Biological Activities |

|---|---|---|

| 2-(Chloromethyl)-1-methylpyrrolidine HCl | Methyl group instead of ethyl | Potential neuroactive effects |

| 1-(2-Chloroethyl)pyrrolidine HCl | Chlorine on a different carbon | Anticancer properties |

| 3-(Chloromethyl)-1-ethylpyrrolidine HCl | Chlorine on the third carbon | Antimicrobial activity |

Synthetic Applications

2-CEPH is primarily used as a building block in organic synthesis due to its reactive chloromethyl group. This allows it to participate in various reactions such as:

- Alkylation

- Amination

- Etherification

These reactions enable the creation of biologically active compounds, including constrained peptides and peptidomimetics, which have been studied for their therapeutic potential.

Potential Therapeutic Applications

While 2-CEPH itself is not a known drug, its derivatives have been explored for various therapeutic applications:

- Anti-cancer agents : Research has indicated that modifications of the chloromethyl group can lead to compounds with anti-cancer properties.

- Enzyme inhibitors : Certain derivatives have shown promise in inhibiting specific enzymes involved in disease pathways.

- Antimicrobials : The compound's structural features may contribute to antimicrobial activity, as seen in related pyrrolidine derivatives .

Case Studies and Research Findings

- Neuroactive Properties : A study examining the neuroactivity of pyrrolidine derivatives highlighted their potential in treating neurological disorders. While specific data on 2-CEPH is scarce, similar compounds have shown promise in modulating neurotransmitter systems.

- Synthesis of Bioactive Peptides : Research has demonstrated that 2-CEPH can be utilized in the synthesis of constrained peptides, which are crucial for developing new therapeutics targeting protein-protein interactions.

- Polymer Development : Investigations into the incorporation of 2-CEPH into polymer chains have shown potential applications in drug delivery systems, where controlled release of therapeutic agents is essential.

Q & A

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-1-ethylpyrrolidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation of pyrrolidine derivatives. For example:

- Step 1: React 1-ethylpyrrolidine with chloromethylating agents (e.g., chloromethyl chloride) in anhydrous solvents like dichloromethane or THF under nitrogen atmosphere .

- Step 2: Optimize temperature (0–5°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of pyrrolidine to chloromethylating agent).

- Step 3: Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: 5% methanol in chloroform). Yield improvements (≥75%) are achieved by slow addition of reagents and controlled pH (neutral to slightly basic) .

Q. What analytical techniques are optimal for characterizing purity and structural integrity?

Methodological Answer:

- Purity Analysis:

- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .

- Titration: Determine chloride content via argentometric titration (0.1M AgNO₃, potassium chromate indicator) .

- Structural Confirmation:

- NMR: H NMR (D₂O, 400 MHz): δ 3.6–3.8 ppm (pyrrolidine N-CH₂), 2.8–3.1 ppm (ethyl-CH₂), 1.4 ppm (ethyl-CH₃) .

- Mass Spectrometry: ESI-MS (positive mode) to confirm molecular ion peak at m/z 178.6 (M-Cl⁻) .

Q. How should this compound be stored to maintain stability, and what are the decomposition indicators?

Methodological Answer:

- Storage: Keep in airtight, amber glass containers under inert gas (argon) at –20°C. Desiccants (silica gel) prevent hygroscopic degradation .

- Stability Monitoring:

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activity across studies?

Methodological Answer:

- Meta-Analysis: Compare studies using standardized assays (e.g., receptor-binding assays at pH 7.4 vs. 6.8) to identify pH-dependent activity variations .

- Isomer Purity: Verify enantiomeric purity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to exclude confounding effects from stereochemical impurities .

- Solvent Effects: Replicate experiments in matched solvents (e.g., DMSO vs. saline) to assess solvent-induced conformational changes .

Q. What strategies mitigate chloride ligand dissociation in aqueous solutions during pharmacological assays?

Methodological Answer:

- Buffering: Use 10 mM phosphate buffer (pH 7.4) to stabilize chloride ions and prevent ligand loss .

- Chelation Avoidance: Exclude EDTA or citrate buffers, which may complex metal ions and destabilize the compound .

- Real-Time Monitoring: Employ ion-selective electrodes to track chloride concentration during long-term incubations .

Q. How does the chloromethyl group’s reactivity impact experimental design in nucleophilic substitution reactions?

Methodological Answer:

- Competing Reactions:

- Kinetic Control: Optimize reaction time (2–4 hours) to maximize substitution over elimination. Monitor via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane 1:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.